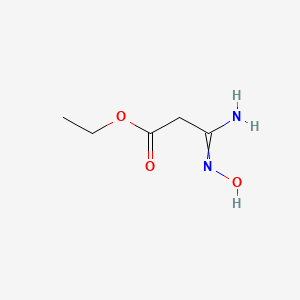
Ethyl 3-(hydroxyamino)-3-iminopropanoate
Cat. No. B7881372
M. Wt: 146.14 g/mol
InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06951946B2
Procedure details


Water (500 ml) is added dropwise over a period of 2 hours to a vigorously stirred, room temperature mixture of ethyl cyanoacetate (100 g, 0.884 mol), hydroxylamine hydrochloride (3 g, 1.328 mol) and sodium carbonate (70 g, 0.66 mol ) in ethanol (1 L.) After stirring for an additional 12 hours at room temperature, the reaction mixture is heated to 50° C. for 1 hour. The resulting light red colored solution is allowed to cool to room temperature and then stirred for an additional 2 hours. The solids formed are removed via filtration and the filtrate is concentrated in vacuo. The resulting residue is extracted with methylene chloride (3×200 ml). The combined organic extracts are washed with brine (300 ml), dried (Na2SO4), filtered and concentrated to afford 85.2 g (66%) of compound 2b as a slightly colored solid. Compound 2b can be further purified by crystallization from chloroform and hexanes. 1H NMR (CDCl3): δ8.45 (br s, 1H), 5.25 (br s, 2H) 4.25(q, 2H), 3.15 (s, 2H), 1.35 (t, J=7 Hz, 3H).





Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].Cl.[NH2:11]O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:3][C:2](=[N:11][OH:1])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a vigorously stirred, room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional 12 hours at room temperature
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to 50° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed via filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting residue is extracted with methylene chloride (3×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine (300 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CC(=O)OCC)=NO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 85.2 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
